1-Phenyl-2-(4-hydroxypiperidin-1-yl)ethanon

Übersicht

Beschreibung

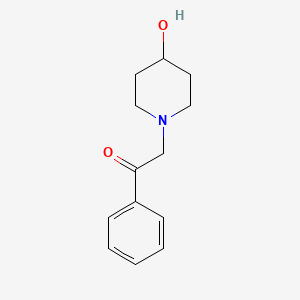

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is an organic compound that features a piperidine ring substituted with a hydroxyl group and a phenyl group attached to an ethanone moiety

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been found to be potent antagonists of the human H (3) receptor .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structures .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level due to their wide range of biological activities .

Action Environment

The action of piperidine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone typically involves the reaction of 4-hydroxypiperidine with a phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the phenylacetyl chloride, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-1-phenylethanone.

Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-1-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxypiperidine: A simpler analog with similar structural features.

2-Phenylpiperidine: Lacks the hydroxyl group but shares the piperidine and phenyl moieties.

1-Phenylethanone: Contains the phenyl and ethanone groups but lacks the piperidine ring.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is unique due to the presence of both the hydroxyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring with a hydroxyl group and a phenyl group attached to an ethanone moiety. This compound has been investigated for various biological activities, including antimicrobial, anticancer, neuroprotective, and antioxidant properties.

Synthesis Methods

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone can be achieved through several methods, often involving the reaction of piperidine derivatives with phenylacetone or related compounds. The specific synthetic routes can vary based on desired purity and yield.

Antimicrobial Activity

Research indicates that piperidine derivatives, including 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Piperidine derivatives have been reported to possess antiproliferative effects against multiple cancer cell lines. Studies indicate that 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preclinical studies have demonstrated its potential in inhibiting metastasis in animal models .

Neuroprotective Effects

The compound has shown promise in neuroscience research, particularly for its neuroprotective effects. It may act as an inhibitor of pro-tumorigenic receptors and provide protection against oxidative stress-related neuronal damage. Studies have indicated that it can enhance neuronal viability and reduce reactive oxygen species (ROS) levels in neuronal cells .

Antioxidant Activity

2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone has demonstrated significant antioxidant properties. In vitro assays, such as DPPH radical scavenging and ABTS radical cation decolorization assays, reveal its ability to neutralize free radicals and prevent oxidative damage. This activity is crucial for potential therapeutic applications in diseases associated with oxidative stress .

Case Studies

Several case studies highlight the biological activity of 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

- Cancer Cell Line Studies : In experiments using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, 2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Neuroprotection in SH-SY5Y Cells : Treatment with the compound resulted in a significant decrease in ROS levels and improved cell viability under oxidative stress conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group on phenyl ring | Known for its antioxidant properties |

| N-(4-Hydroxyphenyl)acetamide | Acetamide derivative of 4-hydroxyphenol | Exhibits analgesic properties |

| 1-(4-Hydroxyphenyl)ethanone | Simple ketone with a hydroxyl group | Potential use in anti-inflammatory applications |

| Piperonal | Aromatic aldehyde with piperidine-like structure | Used as a flavoring agent and fragrance |

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMNBGIVIZFWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561100 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86518-55-0 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.